

Introduction: A Modern Building Block for Advanced Materials and Therapeutics

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Compound of Interest

Compound Name: 2-Fluoro-6-vinylpyridine

CAS No.: 869108-67-8

Cat. No.: B7946468

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2-Fluoro-6-vinylpyridine is a specialized heterocyclic compound that merges the unique electronic properties of a fluorinated pyridine ring with the versatile reactivity of a vinyl group. While specific data for this compound remains limited in public literature, its structure suggests significant potential as a monomer for advanced polymers and as a key intermediate in the synthesis of novel pharmaceuticals. The strategic placement of the fluorine atom at the 2-position profoundly influences the electron density of the pyridine ring, enhancing its susceptibility to certain reactions while also potentially fine-tuning the physicochemical properties of its derivatives, a feature of great interest in drug discovery.[1][2]

This guide provides a comprehensive technical overview based on established principles of organic chemistry and data from closely related structural analogs. We will explore plausible synthetic routes, predict key physical and chemical properties, analyze the expected reactivity of its dual functional groups, and discuss its potential applications for researchers and professionals in drug development and materials science.

Physicochemical Properties: An Estimation Based on Analogs

Direct experimental data for **2-Fluoro-6-vinylpyridine** is not widely published. However, we can extrapolate its likely properties by examining its constituent parts and comparing it to well-characterized analogs: 2-vinylpyridine and 2-fluoro-6-methylpyridine.[3][4] The introduction of a

fluorine atom typically increases boiling point and density compared to its non-fluorinated counterpart, while the vinyl group provides a site for polymerization that the methyl group lacks.

Property	2-Vinylpyridine (Analog)[4][5]	2-Fluoro-6-methylpyridine (Analog)[3][6]	2-Fluoro-6-vinylpyridine (Predicted)	Justification for Prediction
CAS Number	100-69-6	407-22-7	869108-67-8	N/A
Molecular Formula	C ₇ H ₇ N	C ₆ H ₆ FN	C ₇ H ₆ FN	N/A
Molecular Weight	105.14 g/mol	111.12 g/mol	123.13 g/mol	N/A
Appearance	Colorless to yellow liquid	Colorless liquid	Likely a colorless to pale yellow liquid	Consistent with similar pyridine derivatives.
Boiling Point	158-160 °C	140-141 °C	Expected to be in the range of 150-170 °C	Fluorine increases intermolecular forces, raising the boiling point relative to the vinyl analog.
Density	~0.975 g/mL at 25 °C	~1.077 g/mL at 25 °C	Expected to be >1.0 g/mL	Fluorine is heavier than hydrogen, increasing density significantly.
Solubility	Slightly soluble in water; soluble in most organic solvents.[7][8]	Soluble in organic solvents like ethanol, ether.[8]	Expected to have low water solubility and good solubility in common organic solvents.	The hydrophobic vinyl and fluoropyridine core will dominate solubility.
pKa	4.98[4]	Not available	Expected to be < 4.98	The electron-withdrawing fluorine atom will decrease the

basicity of the
pyridine nitrogen.

Proposed Synthetic Pathways

The synthesis of **2-fluoro-6-vinylpyridine** is not commonly documented. However, two logical and mechanistically sound strategies can be proposed, leveraging established cross-coupling and elimination reactions.

Pathway 1: Stille or Suzuki Cross-Coupling

This is a highly reliable approach for forming carbon-carbon bonds. The strategy involves coupling a vinyl organometallic reagent with a suitable 2-fluoro-6-halopyridine precursor.

Caption: Proposed Stille/Suzuki cross-coupling route to the target compound.

Experimental Protocol (Hypothetical):

- **Precursor Synthesis:** Synthesize 2-fluoro-6-bromopyridine from 2-fluoro-6-aminopyridine via a Sandmeyer reaction.
- **Reaction Setup:** To a solution of 2-fluoro-6-bromopyridine (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) for a Stille coupling.
- **Catalyst Addition:** Degas the solution with argon for 15 minutes, then add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
- **Reaction Conditions:** Heat the mixture under an inert atmosphere at 90-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
- **Workup and Purification:** Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield **2-fluoro-6-vinylpyridine**.

Causality: The choice of a palladium-catalyzed cross-coupling reaction is based on its proven reliability and high functional group tolerance for constructing C(sp²)-C(sp²) bonds, which is precisely the bond being formed between the pyridine ring and the vinyl group.

Pathway 2: Dehydration of a Precursor Alcohol

This classic method mirrors the industrial synthesis of 2-vinylpyridine.[9] It involves the formation of an intermediate alcohol followed by elimination.

Caption: Proposed synthesis via Grignard addition and alcohol dehydration.

Experimental Protocol (Hypothetical):

- **Alcohol Formation:** Add methylmagnesium bromide (1.1 eq) dropwise to a cooled solution (-78 °C) of 2-fluoro-6-formylpyridine (1.0 eq) in anhydrous THF.
- **Quenching:** Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of NH₄Cl.
- **Extraction:** Extract the aqueous layer with ethyl acetate, combine the organic layers, dry with Na₂SO₄, and concentrate to yield the crude alcohol.
- **Dehydration:** Subject the crude alcohol to dehydration conditions, such as heating with a strong acid catalyst (e.g., PTSA) or passing the vapor over a heated alumina bed, to induce elimination.
- **Purification:** Purify the resulting **2-fluoro-6-vinylpyridine** by distillation under reduced pressure.

Trustworthiness: This protocol is self-validating as the progress of both steps can be easily monitored by standard analytical techniques (TLC, NMR) to confirm the formation of the intermediate alcohol and the final vinyl product.

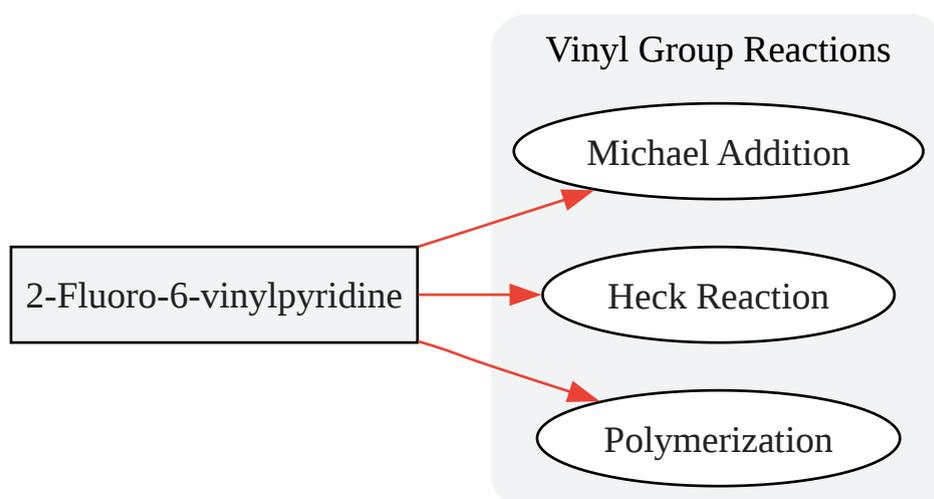
Reactivity Profile and Mechanistic Insights

The chemistry of **2-fluoro-6-vinylpyridine** is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the activating/directing fluorine atom, and the reactive vinyl group.

Reactivity of the Vinyl Group

The vinyl group is expected to be the most versatile handle for further derivatization.

- Polymerization: Like its non-fluorinated analog, **2-fluoro-6-vinylpyridine** is an excellent candidate for polymerization (radical, anionic, or cationic) to produce poly(**2-fluoro-6-vinylpyridine**). The resulting polymer would exhibit unique properties, such as altered thermal stability, hydrophobicity, and pH-responsiveness due to the fluorinated pyridine side chains.[10]
- Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed reactions such as Heck and Suzuki couplings, allowing for the extension of the carbon skeleton.
- Michael Addition: The vinyl group can act as a Michael acceptor, particularly when the pyridine nitrogen is quaternized, making it a target for nucleophiles. This reactivity is relevant in the context of covalent inhibitors in drug discovery.[11]



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Caption: Key reaction pathways involving the vinyl substituent.

Reactivity of the Fluorinated Pyridine Ring

- Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles.[12] This is due to the electron-withdrawing nature of both the fluorine and the ring nitrogen, which stabilizes the intermediate

Meisenheimer complex. This pathway is a powerful method for introducing a wide range of functional groups (e.g., amines, alkoxides, thiols) at the 2-position.

Potential Applications in Research and Drug Development

The unique structure of **2-fluoro-6-vinylpyridine** makes it a valuable, albeit specialized, building block.

- **Monomer for Specialty Polymers:** Polymerized **2-fluoro-6-vinylpyridine** could be used to create materials with tailored properties for applications in coatings, membranes, and electronic devices. The fluorinated side chains could impart low surface energy and high thermal resistance.
- **Pharmaceutical Intermediate:** Fluorinated heterocycles are prevalent in modern pharmaceuticals.^[1] The fluorine atom can block metabolic oxidation, increase binding affinity, and modulate pKa. **2-Fluoro-6-vinylpyridine** can serve as a starting point for synthesizing complex drug candidates, with the vinyl group providing a handle for further elaboration.
- **Covalent Warhead in Drug Design:** Vinylpyridines have been explored as tunable covalent warheads for targeted covalent inhibitors.^[11] The reactivity of the vinyl group can be modulated to selectively target nucleophilic residues like cysteine in protein active sites, offering an alternative to more common acrylamide warheads.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 869108-67-8. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to or greater than its analogs.

- **Assumed Hazards:** Based on analogs like 2-fluoro-6-(trifluoromethyl)pyridine and 2-vinylpyridine, assume the compound is a flammable liquid and is harmful if swallowed or inhaled.^{[13][14][15]} It is also likely to be a skin and serious eye irritant.^{[3][6]}
- **Handling Precautions:**

- Work in a well-ventilated fume hood at all times.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Keep away from heat, sparks, and open flames.^[13]
- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated or frozen) to prevent polymerization, similar to how 2-vinylpyridine is stored.^{[9][15]}

Always consult the supplier-provided SDS before handling this chemical.

Conclusion

2-Fluoro-6-vinylpyridine stands as a promising yet underexplored chemical entity. Its synthesis is achievable through established synthetic methodologies, and its reactivity profile offers a rich platform for creating novel polymers and complex molecular architectures for pharmaceutical applications. As research into fluorinated compounds continues to expand, the utility of such specialized building blocks is poised to grow, making a thorough understanding of their predicted properties and reactivity essential for innovation.

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